N,N-Dimethylformamide-d7

Description

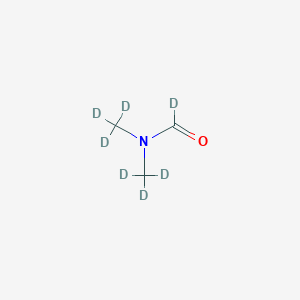

Structure

3D Structure

Properties

IUPAC Name |

1-deuterio-N,N-bis(trideuteriomethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196283 | |

| Record name | N,N-Di(2H3)methyl(2H)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethylformamide-d7 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4472-41-7 | |

| Record name | N,N-Dimethylformamide-d7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Di(2H3)methyl(2H)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Di(2H3)methyl(2H)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-di[2H3]methyl[2H]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethylformamide-d7 chemical properties

An In-Depth Technical Guide to N,N-Dimethylformamide-d7: Properties, Applications, and Experimental Considerations

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (DMF-d7), a deuterated analog of N,N-Dimethylformamide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details the spectroscopic signature of DMF-d7, its primary applications as a high-purity solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, and essential safety and handling protocols. Furthermore, it offers insights into experimental workflows, ensuring both scientific rigor and practical utility.

Introduction to this compound

This compound (DMF-d7) is the deuterated isotopologue of N,N-Dimethylformamide (DMF), where all seven hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in NMR spectroscopy, where the absence of proton signals in the solvent is crucial for the clear observation of the analyte's proton signals.[2] Its high isotopic purity, typically ≥99.5 atom % D, ensures minimal interference from residual protic solvent.[3] DMF-d7 shares the same versatile solvent properties as its non-deuterated counterpart, dissolving a wide array of organic and inorganic compounds.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of DMF-d7 is paramount for its effective application in a laboratory setting. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C3D7NO | [4] |

| Molecular Weight | 80.14 g/mol | [3][5] |

| CAS Number | 4472-41-7 | [4] |

| Appearance | Colorless liquid | [1] |

| Density | 1.03 g/mL at 25 °C (lit.) | [3] |

| Boiling Point | 153 °C (lit.) | [3] |

| Melting Point | -60 °C | [6] |

| Refractive Index | n20/D 1.428 (lit.) | [3] |

| Isotopic Purity | ≥99.5 atom % D | [3] |

| Water Content | ≤0.05% | [3] |

| Flash Point | 57.5 °C - 58 °C (closed cup) | [2][7] |

| Vapor Pressure | 3.77 hPa at 20 °C | [1][6] |

Spectroscopic Data

The defining characteristic of DMF-d7 is its unique spectroscopic signature, which is of great interest to chemists.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the spectrum is dominated by very small residual peaks of the partially deuterated isotopomers, while the ¹³C NMR spectrum shows characteristic peaks for the carbonyl and methyl carbons.[8] The deuterium (²H) NMR is also a valuable tool for studying its metabolism.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of DMF-d7 will show a characteristic C=O stretching frequency, which is slightly shifted compared to non-deuterated DMF due to the isotopic substitution.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will appear at an m/z corresponding to its deuterated molecular weight (80.14), a crucial confirmation of its identity.[3]

Caption: Molecular Structure of this compound.

Core Applications in Research and Development

The primary application of this compound stems from its role as a deuterated solvent in NMR spectroscopy.[5][9] Its ability to dissolve a wide range of compounds makes it a versatile choice for analyzing samples that are insoluble in more common deuterated solvents like chloroform-d or deuterium oxide.

Beyond its use as a passive solvent, DMF-d7 has been employed in more specialized applications:

-

Reaction Monitoring: Its use in NMR allows for real-time monitoring of chemical reactions, providing kinetic and mechanistic insights.[10]

-

Metabolism Studies: The deuterated nature of DMF-d7 allows for its use in tracing the metabolic fate of DMF in biological systems using ²H NMR spectroscopy.[2]

-

Neutron Diffraction Studies: It serves as a solvent in pulsed neutron diffraction studies to investigate ion solvation.[2][3]

-

Deuteration Reagent: In the presence of a strong base, DMF-d7 can act as a deuterating agent for certain organic molecules.[11]

Safety, Handling, and Storage: A Self-Validating Protocol

The safe handling and storage of this compound are critical due to its potential hazards. It is classified as a flammable liquid and is harmful if inhaled or in contact with skin.[4][12] It can cause serious eye irritation and is suspected of damaging fertility or the unborn child.[4][12]

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol begins with appropriate engineering controls and personal protective equipment.

Caption: Recommended Safety Workflow for Handling DMF-d7.

Step-by-Step Handling Protocol:

-

Hazard Assessment: Before handling, review the Safety Data Sheet (SDS).[4][12][13][14][15]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4][12]

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.[13]

-

Lab Coat: A flame-resistant lab coat is recommended.

-

-

Dispensing and Use:

-

Storage:

-

Disposal:

Experimental Protocol: Sample Preparation for NMR Spectroscopy

The following is a generalized protocol for preparing a sample for NMR analysis using this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum of a solid organic compound.

Materials:

-

This compound (≥99.5 atom % D)

-

Solid organic compound (analyte)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Analyte: Accurately weigh 5-10 mg of the solid organic compound directly into a clean, dry NMR tube.

-

Adding the Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of this compound to the NMR tube.

-

Dissolution: Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be required for less soluble compounds.

-

Transfer to NMR Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The residual solvent peaks for DMF-d7 should be minimal and can be used for referencing the spectrum if an internal standard is not used.[8]

Conclusion

This compound is an indispensable solvent for chemists, particularly for NMR spectroscopy, due to its excellent solvating properties and high isotopic purity. A comprehensive understanding of its chemical and physical characteristics, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research environment. This guide provides the foundational knowledge for scientists and researchers to confidently and competently work with this important deuterated solvent.

References

- Thermo Fisher Scientific. (2015, January 12). SAFETY DATA SHEET: this compound.

- Sigma-Aldrich. This compound 99.5+ Atom%.

- Sigma-Aldrich. This compound D = 99.5atom%.

- Wikipedia. Dimethylformamide.

- Cambridge Isotope Laboratories, Inc. N,N-Dimethylformamide-D₇ (D, 99.5%).

- Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide D7.

- Fisher Scientific. (2015, January 12). SAFETY DATA SHEET: this compound.

- Chemdox. (2025, June 11). Safety Data Sheet: this compound.

- Chemdox. (2025, June 11). Safety Data Sheet: this compound (acc. to 29 CFR 1910.1200).

- Sigma-Aldrich. This compound D = 99.5atom% (Korean).

- Scientific Laboratory Supplies (Ireland) Ltd. This compound, 99.5.

- China Isotope. This compound(D,99.5%).

- ChemicalBook. This compound CAS 4472-41-7 wiki.

- Oakwood Chemical. This compound 99.5+ Atom%.

- VWR. NN-Dimethylformamide-D7 99.5 Atom % D.

- Science and Fun. Dimethylformamide-d7.

- Guidechem. What are the applications and future prospects of this compound solvent peak table?.

- Sigma-Aldrich. This compound D = 99.5atom%, TMS 1 (v/v).

- PubChem. N,N-Dimethylformamide-d.

- ChemicalBook. This compound(4472-41-7) 1H NMR spectrum.

- Scientific Laboratory Supplies. This compound, 99.5 atom % D.

- Sigma-Aldrich. Dimethylformamide-D7 deuteration degree min. 99.5 for NMR spectroscopy MagniSolv.

- Fisher Scientific. This compound, for NMR, 99.5 atom % D.

- NIST. Formamide, N,N-dimethyl-.

Sources

- 1. Page loading... [guidechem.com]

- 2. N,N-二甲基甲酰胺-D7,99.5原子%D - 多种尺寸可供选择 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. isotope.com [isotope.com]

- 6. Dimethylformamide-D7 deuteration degree min. 99.5 for NMR spectroscopy MagniSolv 4472-41-7 [sigmaaldrich.com]

- 7. This compound D = 99.5atom , TMS 1 (v/v) 4472-41-7 [sigmaaldrich.com]

- 8. science-and-fun.de [science-and-fun.de]

- 9. This compound(D,99.5%) – China Isotope [en.isotopechem.com]

- 10. Page loading... [guidechem.com]

- 11. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. sds.chemdox.com [sds.chemdox.com]

- 15. sds.chemdox.com [sds.chemdox.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Physical Properties of Deuterated N,N-Dimethylformamide (DMF-d7)

Introduction

In the landscape of modern chemical research and pharmaceutical development, the use of deuterated solvents is fundamental, particularly in the realm of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These solvents, in which hydrogen atoms are replaced by their heavier isotope, deuterium, are crucial for minimizing solvent interference in ¹H NMR spectra and for providing a lock signal to stabilize the magnetic field.[1][2] Among these, deuterated N,N-dimethylformamide (DMF-d7) serves as a vital tool for chemists working with a wide array of organic and inorganic compounds, owing to its high polarity and aprotic nature.[3][4]

This technical guide provides an in-depth exploration of the core physical properties of DMF-d7. It is designed for researchers, scientists, and drug development professionals who seek not only to understand these properties but also to appreciate the subtle yet significant isotopic effects that differentiate DMF-d7 from its non-deuterated counterpart, N,N-dimethylformamide (DMF). The following sections will delve into the causality behind these properties and provide robust, self-validating experimental protocols for their determination.

Core Physical Properties of DMF-d7

The substitution of protium (¹H) with deuterium (²H) in the DMF molecule leads to measurable differences in its physical characteristics. This phenomenon, known as the kinetic isotope effect, arises from the greater mass of deuterium, which influences bond vibrational energies and intermolecular interactions.[5][6][7] While these differences may appear minor, they can have significant implications for reaction kinetics, product distribution, and the precise execution of analytical techniques.

Comparative Overview of Physical Properties: DMF vs. DMF-d7

| Physical Property | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide-d7 (DMF-d7) |

| Molecular Weight ( g/mol ) | 73.09 | 80.14[8][9][10][11][12] |

| Density (g/cm³ at 20°C) | ~0.944 | 1.05[8] |

| Density (g/mL at 25°C) | ~0.948 | 1.03[9][13][14] |

| Boiling Point (°C) | 153 | 153[8][10][13][14] |

| Melting Point (°C) | -61 | -61[8][10][13][15][16] |

| Refractive Index (n20/D) | 1.4305[17][18] | 1.428[9][13] |

| Viscosity (mPa·s at 20°C) | 0.92[17] | 0.78[12][19] |

In-Depth Analysis of Physical Properties

Molecular Weight

The most direct consequence of deuteration is the increase in molecular weight. With seven hydrogen atoms replaced by deuterium, the molecular weight of DMF-d7 is approximately 9.6% greater than that of DMF. This difference is fundamental and influences other properties such as density and viscosity.

Density

DMF-d7 is notably denser than its non-deuterated analog.[8] This increased density is a direct result of the greater mass of deuterium packed into a similar molecular volume. The stronger intermolecular forces in the deuterated solvent, a consequence of the lower zero-point energy of C-D bonds compared to C-H bonds, also contribute to a more compact molecular packing in the liquid state.[5]

Boiling and Melting Points

Interestingly, the boiling and melting points of DMF and DMF-d7 are virtually identical.[8][10][13][14][15][16] This suggests that the vapor pressure isotope effect for DMF is negligible at its boiling point.[20] While deuteration strengthens intermolecular bonds, which would typically lead to a higher boiling point, other factors such as changes in molecular polarizability and dipole moment upon deuteration can have counteracting effects.

Refractive Index

The refractive index of DMF-d7 is slightly lower than that of DMF.[9][13][17][18] The refractive index is related to the electronic polarizability of the molecule. The shorter average bond length of C-D compared to C-H can lead to a slight decrease in the overall molecular polarizability, resulting in a lower refractive index.

Viscosity

Contrary to what might be expected from the stronger intermolecular forces in many deuterated solvents, the dynamic viscosity of DMF-d7 at 20°C is reported to be lower than that of DMF.[12][17][19] This is an interesting anomaly, as deuterated compounds, particularly those with significant hydrogen bonding like water, typically exhibit higher viscosities.[5] The specific molecular interactions and liquid structure of DMF likely play a complex role in this observed property.

Practical Considerations for Laboratory Use

Hygroscopicity

Both DMF and DMF-d7 are hygroscopic, readily absorbing moisture from the atmosphere.[3][4][21] This is a critical consideration, especially in applications sensitive to water content, such as certain organic reactions and high-resolution NMR spectroscopy. To mitigate water contamination, it is imperative to handle DMF-d7 in a dry atmosphere, use oven-dried glassware, and store the solvent under an inert gas like nitrogen or argon.[21][22]

Miscibility

DMF-d7, like its non-deuterated counterpart, is miscible with water and a wide range of common organic solvents.[17] This broad miscibility makes it a versatile solvent for a variety of chemical reactions and analytical applications.

Experimental Protocols for Physical Property Determination

To ensure the quality and consistency of DMF-d7 used in research, it is often necessary to verify its physical properties. The following protocols describe self-validating methods for determining density, boiling point, and refractive index.

Determination of Density using a Pycnometer

This method provides a highly accurate determination of a liquid's density.

Caption: Workflow for Density Determination of DMF-d7.

Methodology:

-

Preparation:

-

Thoroughly clean a pycnometer with a suitable solvent and dry it completely.

-

Accurately weigh the empty, dry pycnometer (m1).

-

Fill the pycnometer with deionized water and insert the stopper, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath at 20.0 ± 0.1 °C until thermal equilibrium is reached.

-

Remove the pycnometer, dry the exterior, and weigh it (m2).

-

-

Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the DMF-d7 sample.

-

Equilibrate the temperature to 20.0 ± 0.1 °C in the water bath.

-

Dry the exterior and weigh the pycnometer filled with DMF-d7 (m3).

-

-

Calculation:

-

Calculate the volume of the pycnometer (V) using the known density of water at 20°C (ρ_water ≈ 0.9982 g/cm³): V = (m2 - m1) / ρ_water

-

Calculate the density of DMF-d7 (ρ_DMF-d7): ρ_DMF-d7 = (m3 - m1) / V

-

Determination of Boiling Point using Ebulliometry

This method determines the boiling point by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Experimental Workflow for Boiling Point Determination.

Methodology:

-

Setup:

-

Place a sample of DMF-d7 and a few boiling chips into a clean, dry boiling tube or a dedicated ebulliometer.

-

Position a calibrated thermometer or thermocouple so that the bulb is just above the surface of the liquid.

-

Set up a reflux condenser above the boiling tube.

-

-

Measurement:

-

Gently heat the sample until it begins to boil and a steady reflux is established.

-

Record the temperature when it becomes constant. This is the observed boiling point.

-

Simultaneously, record the ambient atmospheric pressure using a barometer.

-

-

Correction:

-

If the atmospheric pressure is not 1 atm (101.325 kPa), the observed boiling point can be corrected to the normal boiling point using the Clausius-Clapeyron relation or established nomographs for DMF.

-

Determination of Refractive Index using a Refractometer

This is a rapid and precise method for determining the refractive index of a liquid.

Caption: Protocol for Refractive Index Measurement.

Methodology:

-

Calibration:

-

Calibrate the Abbe refractometer using a standard with a known refractive index, such as distilled water.

-

Ensure the instrument is set to the correct temperature (typically 20°C) and wavelength (usually the sodium D-line, 589 nm).

-

-

Measurement:

-

Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

-

Apply a few drops of the DMF-d7 sample onto the lower prism.

-

Close the prism assembly and allow a few moments for the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Safe Handling and Storage

DMF-d7 is a flammable liquid and carries health hazards.[11][23][24] Users should always consult the Safety Data Sheet (SDS) before handling.[24]

-

Handling: Work in a well-ventilated fume hood.[25] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[25] Avoid inhalation of vapors and contact with skin and eyes.[25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[26] Due to its hygroscopic nature, storage under an inert atmosphere is recommended to maintain purity.[21]

Conclusion

The physical properties of deuterated N,N-dimethylformamide are a direct consequence of the isotopic substitution of hydrogen with deuterium. While some properties like boiling and melting points remain largely unchanged, others such as density, refractive index, and viscosity show measurable differences. A thorough understanding of these properties and their underlying principles is essential for the effective and safe use of DMF-d7 in research and development. The experimental protocols provided in this guide offer a framework for the in-house verification of these critical parameters, ensuring data integrity and the success of sensitive applications.

References

-

Chem-Station Int. Ed. (2024). Solvent Isotope Effect. [Link]

-

Carl ROTH. N,N-Dimethylformamide D7, 5 ml, glass, CAS No. 4472-41-7. [Link]

-

CP Lab Safety. N N-Dimethylformamide-d7 99.5+ atom % D, 10 grams. [Link]

-

Eurisotop. Dimethylformamide D7. [Link]

-

Carl ROTH. N,N-Dimethylformamide D7, 5 ml, glass, CAS No. 4472-41-7. [Link]

-

Science and Fun. Dimethylformamide-d7. [Link]

-

Wikipedia. Deuterated DMF. [Link]

-

UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

ResearchGate. Physical properties of the solvents DMF and deuterated DMF-d7. [Link]

-

Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

-

YouTube. Isotope Effect (Properties). [Link]

-

Isotope effects in chemistry. [Link]

-

ResearchGate. Vapor Pressure Isotope Effects in Halogenated Organic Compounds and Alcohols Dissolved in Water. [Link]

-

Wikipedia. Dimethylformamide. [Link]

-

Journal of Chemical & Engineering Data. Densities of Selected Deuterated Solvents. [Link]

-

Chemistry LibreTexts. 8.8: Isotope Effects in Chemical Reactions. [Link]

-

RefractiveIndex.INFO. Refractive index of C3H7NO (Dimethylformamide, DMF) - Li. [Link]

-

Safe Work Instructions for Working With Solvents. [Link]

-

EHSLeaders. Training Tips for Safe Solvent Storage and Handling. [Link]

-

Steffen's Chemistry Pages. Dimethylformamide-d7. [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]

- 3. CAS 4472-41-7: this compound | CymitQuimica [cymitquimica.com]

- 4. productcatalog.eastman.com [productcatalog.eastman.com]

- 5. youtube.com [youtube.com]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N,N-Dimethylformamide D7, 5 ml, glass, CAS No. 4472-41-7 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Dimethylformamide D7 | Eurisotop [eurisotop.com]

- 11. isotope.com [isotope.com]

- 12. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 13. Page loading... [wap.guidechem.com]

- 14. Deuterated DMF - Wikipedia [en.wikipedia.org]

- 15. N,N-Dimethylformamide D7, 5 ml, glass, CAS No. 4472-41-7 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]

- 16. 4472-41-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 18. refractiveindex.info [refractiveindex.info]

- 19. science-and-fun.de [science-and-fun.de]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. ukisotope.com [ukisotope.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. fishersci.com [fishersci.com]

- 25. cdn.dal.ca [cdn.dal.ca]

- 26. Training Tips for Safe Solvent Storage and Handling - EHSLeaders [ehsleaders.org]

The Analytical Scientist's Guide to Isotopic Purity of N,N-Dimethylformamide-d7

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N,N-Dimethylformamide-d7 (DMF-d7) is a ubiquitous deuterated solvent and reagent in modern chemical and pharmaceutical research. Its utility, from serving as a non-interfering medium in Nuclear Magnetic Resonance (NMR) spectroscopy to its role as a deuterium source in labeling studies, is critically dependent on its isotopic purity. This guide provides an in-depth technical exploration of the principles and methodologies for accurately determining the isotopic and chemical purity of DMF-d7. We will delve into the causality behind the selection of analytical techniques, present field-proven protocols for quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), and establish a framework for the cross-validation of these methods to ensure the highest degree of analytical confidence. This document is intended to be a practical resource for scientists who require a rigorous understanding and verification of the isotopic integrity of this vital laboratory staple.

The Imperative of Purity: Why Isotopic Enrichment Matters

In the realm of drug development and mechanistic studies, the seemingly subtle distinction between a hydrogen and a deuterium atom can have profound consequences. DMF-d7, the heptadeuterated isotopologue of DMF, is employed extensively in applications where the presence of protons would interfere with analysis or where deuterium incorporation is the goal.

Foundational Concepts: Isotopic Enrichment vs. Species Abundance

A critical distinction must be made between two often-confused terms: isotopic enrichment and species abundance.[1][2]

-

Isotopic Enrichment (Atom % D): This refers to the percentage of deuterium at a specific labeled position within a molecule. A DMF-d7 batch with 99.5% isotopic enrichment means that for any of the seven possible positions, there is a 99.5% chance of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.

These two concepts are not interchangeable. A DMF-d7 solvent with 99.5% isotopic enrichment will not contain 99.5% of the fully deuterated DCON(CD₃)₂ molecules. The distribution of isotopologues (molecules differing only in their isotopic composition) follows a binomial expansion. For a d7 compound, the final product will inevitably contain small populations of d6, d5, and lower isotopologues. Understanding this statistical reality is crucial for interpreting mass spectrometry data correctly.

The Analytical Cornerstone: Quantitative ¹H NMR Spectroscopy (qNMR)

Quantitative ¹H NMR (qNMR) is the primary and most direct method for determining the isotopic enrichment of DMF-d7. The underlying principle is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to it. By meticulously acquiring a ¹H NMR spectrum, we can quantify the minute signals from residual protons (e.g., in DCON(CD₃)(CHD₂)) and compare them to a certified reference standard to determine their concentration, and thus, the isotopic purity.

Causality in Protocol Design: Why ¹H NMR is the Gold Standard

The preference for ¹H NMR stems from its inherent quantitative nature and specificity.

-

Direct Observation: It directly measures the entity of interest—the residual protons—without relying on ionization efficiencies or isotopic distribution models that are necessary for mass spectrometry.

-

Structural Confirmation: The chemical shifts of the residual protons (typically observed around 8.02, 2.92, and 2.75 ppm) confirm their location within the DMF molecule, simultaneously verifying identity and purity.

-

Non-Destructive: The sample can be fully recovered after analysis, a significant advantage when working with expensive deuterated materials.

A Field-Proven qNMR Protocol for Isotopic Purity

This protocol is designed to ensure accurate and reproducible quantification of residual protons in DMF-d7.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the DMF-d7 sample into a clean, dry 5 mm NMR tube. Record the weight to at least 0.01 mg.

-

Accurately weigh a suitable, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The standard should have a known purity, be stable, non-volatile, and possess sharp NMR signals that do not overlap with the residual DMF signals.

-

Add a sufficient volume (e.g., 0.6 mL) of a high-purity, anhydrous deuterated solvent that does not have signals in the regions of interest (e.g., Benzene-d6 or Acetone-d6).

-

Cap the tube securely and mix thoroughly until the sample and standard are fully dissolved.

-

-

NMR Data Acquisition (≥400 MHz Spectrometer):

-

Lock and Shim: Lock on the solvent deuterium signal and perform automated or manual shimming to achieve optimal magnetic field homogeneity.

-

Crucial Acquisition Parameters: The key to accurate quantification is ensuring full relaxation of the nuclei between pulses.

-

Pulse Angle: Use a calibrated 90° pulse (p1).

-

Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both the residual DMF signals and the internal standard). Based on experimental data for similar systems, a relaxation delay of 3 seconds is a reasonable starting point for samples in DMF-d7, though for the highest accuracy, a T1 measurement (e.g., via an inversion-recovery experiment) is recommended.[3] For truly rigorous work, a delay of 10 seconds or more is often employed.[4]

-

Acquisition Time (at): Typically 2-4 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the signals of interest. Typically, 16 to 64 scans are adequate.

-

Dummy Scans (ds): Use at least 4 dummy scans to allow the spins to reach a steady state before acquisition begins.

-

-

-

Data Processing:

-

Apply a minimal line-broadening factor (e.g., 0.1-0.3 Hz) to improve the signal-to-noise ratio without distorting the peak shape.

-

Perform careful, manual phasing of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

-

-

Calculation of Isotopic Purity:

-

Integrate the well-resolved signals of the internal standard and the residual proton signals of DMF-d7 (formyl proton at ~8.02 ppm and the two methyl groups at ~2.92 and ~2.75 ppm).

-

Use the following formula to calculate the purity: Purity (%) = (I_std / N_std) * (N_analyte / I_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

-

I = Integral area

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

The calculated purity represents the weight percentage of the protonated isotopologues. The isotopic enrichment (Atom % D) can then be derived from this value.

-

Orthogonal Verification: High-Resolution Mass Spectrometry (HRMS)

While qNMR excels at determining overall isotopic enrichment, High-Resolution Mass Spectrometry (HRMS) provides a detailed profile of the species abundance , revealing the distribution of different isotopologues (d7, d6, d5, etc.). This technique serves as a powerful orthogonal method to verify the results obtained from NMR.

Causality in Protocol Design: Why HRMS is an Excellent Complement

-

High Sensitivity and Resolution: HRMS can easily resolve the different isotopologues of DMF-d7, which differ by approximately 1 Da. Techniques like Electrospray Ionization (ESI) coupled with Orbitrap or Time-of-Flight (TOF) analyzers are ideal.[5]

-

Direct Observation of Distribution: Unlike NMR, which measures an average enrichment, MS directly visualizes the population of each isotopic species, providing a more granular view of the sample's composition.

-

Impurity Identification: HRMS can simultaneously detect and help identify low-level chemical impurities by providing accurate mass measurements.

A Field-Proven HRMS Protocol for Isotopologue Distribution

This protocol outlines a general procedure for analyzing the isotopic distribution of DMF-d7.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the DMF-d7 sample (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The high sensitivity of modern mass spectrometers means very little sample is required.

-

-

HRMS Data Acquisition:

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of achieving a resolution of at least 10,000 FWHM.

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate the protonated molecular ion, [M+H]⁺. For DMF-d7 (MW 80.14), this will be [C₃D₇NO + H]⁺.

-

Acquisition Mode: Acquire data in full scan mode over a mass range that encompasses all expected isotopologues (e.g., m/z 75 to 90).

-

Calibration: Ensure the instrument is well-calibrated across the mass range of interest to achieve high mass accuracy.

-

-

Data Processing and Analysis:

-

Extract the mass spectrum for the DMF-d7 peak.

-

Identify the peaks corresponding to the protonated molecular ions of each isotopologue (e.g., d7, d6, d5, etc.).

-

Measure the intensity (peak height or area) for each isotopologue peak.

-

Correction for ¹³C Contribution: A critical step is to correct the raw intensities for the natural abundance of ¹³C. The M+1 peak of a given isotopologue (e.g., d6) will overlap with the monoisotopic peak of the next isotopologue (d7). Most modern mass spectrometry software packages have built-in algorithms to perform this deconvolution.

-

Calculate the relative abundance of each isotopologue by normalizing the corrected intensities to the total ion current of all isotopologues.

-

The Self-Validating System: Cross-Validation of NMR and MS

The true power of this analytical approach lies in using NMR and MS as a self-validating system. The isotopic enrichment value determined by qNMR can be used to predict a theoretical species abundance distribution, which can then be compared directly to the distribution measured by HRMS. A strong correlation between the predicted and measured distributions provides a high degree of confidence in the analytical results.

Worked Example of Cross-Validation:

Let's assume qNMR analysis of a batch of DMF-d7 determines an isotopic enrichment of 99.6 atom % D .

-

Prediction from NMR Data:

-

The probability of a site being deuterium (D) is 0.996.

-

The probability of a site being hydrogen (H) is 1 - 0.996 = 0.004.

-

Using the binomial expansion formula, (D + H)⁷, we can calculate the theoretical abundance of each isotopologue:

-

d7 (C₃D₇NO): (0.996)⁷ = 97.24%

-

d6 (C₃HD₆NO): 7 * (0.996)⁶ * (0.004)¹ = 2.73%

-

d5 (C₃H₂D₅NO): 21 * (0.996)⁵ * (0.004)² = 0.03%

-

Lower isotopologues will have negligible abundance.

-

-

-

Measurement by HRMS Data:

-

After performing HRMS analysis and correcting for ¹³C contributions, let's say the measured relative abundances are:

-

d7: 97.19%

-

d6: 2.75%

-

d5: 0.06%

-

-

-

Comparison and Conclusion: The excellent agreement between the NMR-predicted and HRMS-measured distributions validates the isotopic purity assessment. This cross-validation confirms that the determined isotopic enrichment is accurate and that there are no significant isobaric interferences affecting the mass spectrometry results.

Visualization of Analytical Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the key experimental and logical workflows.

Sources

An In-depth Technical Guide to N,N-Dimethylformamide-d7 (CAS: 4472-41-7)

Introduction: The Quintessential Role of Deuterated Solvents in Modern Analytics

In the landscape of chemical and pharmaceutical research, the ability to elucidate molecular structures with unambiguous clarity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of structural analysis, yet its efficacy is critically dependent on the solvent system employed. Standard protonated solvents, replete with hydrogen (¹H) atoms, generate overwhelming signals in ¹H NMR spectra, effectively masking the signals of the analyte.[1][2] The strategic substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), renders the solvent nearly "invisible" in ¹H NMR, allowing the subtle signals of the sample to be observed with high fidelity.[3]

N,N-Dimethylformamide-d7 (DMF-d7), the fully deuterated isotopologue of DMF, has emerged as a vital tool for researchers. As a polar aprotic solvent with a high boiling point, it offers an excellent medium for a wide array of compounds, particularly in the fields of peptide synthesis, polymer science, and reaction monitoring.[4][5] This guide provides an in-depth exploration of the core technical attributes, applications, and handling protocols for DMF-d7, designed to empower researchers, scientists, and drug development professionals with the knowledge to leverage this solvent to its full potential.

Physicochemical and Spectroscopic Profile of this compound

The utility of DMF-d7 is intrinsically linked to its distinct physical and spectroscopic properties. Understanding these characteristics is the first step toward its effective application.

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These values are critical for experimental design, particularly for reactions conducted at non-ambient temperatures or for calculations involving molarity and density.

| Property | Value | Source(s) |

| CAS Number | 4472-41-7 | [6][7] |

| Molecular Formula | C₃D₇NO | [7][8] |

| Molecular Weight | 80.14 g/mol | [6][8] |

| Appearance | Colorless liquid | [6] |

| Density | 1.03 g/mL at 25 °C | [6] |

| Boiling Point | 153 °C | [6] |

| Melting Point | -60 °C | |

| Refractive Index | n20/D 1.428 | [6] |

| Isotopic Purity | Typically ≥99.5 atom % D | [6] |

Synthesis and Isotopic Purity

Commercially available DMF-d7 is synthesized using deuterated precursors to achieve high levels of isotopic enrichment, rather than through isotopic exchange on N,N-Dimethylformamide.[9] A common synthetic route involves the reaction of deuterated dimethylamine (e.g., (CD₃)₂NH) with a deuterated formyl source.[9] This approach ensures that the deuterium atoms are stably incorporated, resulting in the high isotopic purity (typically ≥99.5 atom % D) required for high-resolution NMR applications.[6][9]

The isotopic purity is a critical parameter, as it dictates the intensity of residual proton signals in ¹H NMR spectra. This purity is typically determined by the manufacturer using quantitative NMR (qNMR) or mass spectrometry.[10][11]

Spectroscopic Fingerprint: NMR Characteristics

The defining feature of DMF-d7 in an analytical context is its NMR signature. The residual, incompletely deuterated solvent molecules give rise to characteristic signals that are important for referencing and identifying impurities.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Source(s) |

| ¹H Residual Peaks | 8.02 (Formyl-d) | Singlet (broad) | [1][12] |

| 2.91 (Methyl-d₃) | Quintet | [1][12] | |

| 2.74 (Methyl-d₃) | Quintet | [1][12] | |

| ¹³C Peaks | 163.15 (C=O) | Triplet | [12] |

| 34.89 (N-CD₃) | Septet | [12] | |

| 29.76 (N-CD₃) | Septet | [12] | |

| Water (H₂O/HOD) | ~3.45 | Variable | [7] |

Note: Chemical shifts can vary slightly depending on temperature, concentration, and the sample matrix. The two distinct methyl signals are a result of the restricted rotation around the C-N amide bond, making the two methyl groups chemically non-equivalent.[8]

Core Applications in Research and Development

DMF-d7 is more than just a passive solvent; it is an active enabler of a variety of sophisticated analytical and synthetic procedures.

High-Resolution NMR Spectroscopy

The primary application of DMF-d7 is as a solvent for NMR spectroscopy.[7][13] Its high boiling point and strong solvating power for a wide range of organic compounds, including polymers and peptides, make it an invaluable choice for studies requiring elevated temperatures or for analytes that are insoluble in more common NMR solvents like chloroform-d or DMSO-d6.[4]

The hygroscopic nature of DMF-d7 necessitates careful handling to prevent water contamination, which can obscure parts of the spectrum and interact with the analyte.[12]

Objective: To prepare a ~10-20 mg solid sample in DMF-d7 for ¹H NMR analysis with minimal water contamination.

Materials:

-

This compound (≥99.5 atom % D)

-

High-quality 5 mm NMR tube

-

Glass vial and cap

-

Pasteur pipette with cotton plug

-

Vortex mixer

-

Inert atmosphere source (e.g., nitrogen or argon gas) or a glove box

Procedure:

-

Glassware Preparation: Dry the NMR tube and sample vial in an oven at 150 °C for at least 4 hours to remove adsorbed water. Allow them to cool to room temperature in a desiccator or under a stream of inert gas.[12]

-

Sample Weighing: Accurately weigh 10-20 mg of the solid analyte into the dried glass vial.

-

Solvent Transfer: Under an inert atmosphere (e.g., in a glove box or under a nitrogen blanket), use a dry syringe or pipette to add approximately 0.6-0.7 mL of DMF-d7 to the vial.[4][12] This volume should be sufficient to create a column of liquid ~5 cm high in the NMR tube.[4]

-

Dissolution: Cap the vial and gently vortex the mixture until the sample is fully dissolved. Avoid vigorous shaking, which can introduce contaminants from the cap.[12]

-

Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small amount of dry cotton or glass wool. Carefully filter the solution directly into the NMR tube. This step removes any particulate matter that could degrade the spectral resolution.[4][9]

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.

-

Labeling: Clearly label the NMR tube cap with a unique identifier. Avoid using tape on the body of the tube.[9]

Internal Standard for Mass Spectrometry

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry (LC-MS).[14][15] DMF-d7 can serve as an excellent internal standard for the quantification of its non-deuterated counterpart, N,N-Dimethylformamide, a common industrial solvent and reagent. Because DMF-d7 is chemically identical to DMF, it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer source.[14] Its higher mass (M+7), however, allows it to be distinguished by the detector. This co-elution and identical behavior effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[15] A validated LC-HRMS method has been developed that uses DMF-d7 to quantify DMF in metformin drug products, showcasing its utility in pharmaceutical quality control.[15]

Reagent in Deuterium Labeling and Mechanistic Studies

Beyond its role as a solvent, DMF-d7 can act as a deuterating agent. In the presence of a strong base like potassium tert-butoxide, DMF-d7 can be used for the deuteration of polyaromatic hydrocarbons.[16] Furthermore, it serves as a precursor for the synthesis of other deuterated reagents. For example, treatment of DMF-d7 can yield Me₂NCD(OMe)₂, a deuterated version of dimethylformamide dimethyl acetal (DMF-DMA), which is a powerful reagent for constructing deuterated heterocyclic compounds.[11] This is particularly valuable for synthesizing labeled compounds used in metabolic studies to probe sites of oxidation by enzymes like aldehyde oxidase.[11]

The use of deuterated solvents can also reveal insights into reaction mechanisms through the kinetic isotope effect (KIE).[17][18] A primary KIE is observed when a C-D bond is broken in the rate-determining step of a reaction, which proceeds slower than the corresponding C-H bond cleavage.[19] While DMF-d7 is the solvent, isotopic exchange with a reactant can allow for the study of KIE, providing powerful mechanistic data. Recently, the hydrogen isotope effect (HIE) of DMF-d7 as an additive was shown to improve the quality and efficiency of CsPbI₃ perovskite solar cells by altering intermolecular interactions.[20]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. DMF-d7 shares the same hazards as its non-deuterated analogue.

Hazard Profile:

-

Flammable: It is a flammable liquid and vapor.[6][11] Keep away from heat, sparks, and open flames.[11]

-

Toxicity: Harmful if inhaled or in contact with skin.[11] Causes serious eye irritation.[11]

-

Reproductive Hazard: May damage an unborn child.[6][11] It is classified as a Category 1B reproductive toxin.[11]

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.[11]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[4]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[11][21]

-

Due to its hygroscopic nature, storage under an inert atmosphere is recommended to maintain low water content.[12] Single-use ampules are an excellent option for minimizing moisture contamination.[12]

Conclusion

This compound (CAS: 4472-41-7) is a powerful and versatile tool in the arsenal of the modern researcher. Its utility as a high-boiling point, polar aprotic solvent for NMR spectroscopy is well-established, enabling the analysis of a broad range of challenging analytes. Furthermore, its application as a stable isotope-labeled internal standard in mass spectrometry provides a robust method for accurate quantification, while its role as a deuterating reagent opens avenues for mechanistic studies and the synthesis of labeled compounds for drug metabolism research. By understanding its fundamental properties, mastering its handling protocols, and leveraging its diverse applications, scientists and drug development professionals can significantly enhance the precision, accuracy, and depth of their experimental outcomes.

References

-

Science and Fun (n.d.). Dimethylformamide-d7. Retrieved from [Link]

-

Zeochem (n.d.). This compound. Retrieved from [Link]

-

AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Mrksich, D. K., & Klein, L. L. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. ACS Omega, 7(4), 3563–3570. Retrieved from [Link]

- Jackowski, K., Malicka, J., & Wilczek, M. (2002). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Polish Journal of Chemistry, 76, 101-106.

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Retrieved from [Link]

-

Carl ROTH (n.d.). N,N-Dimethylformamide D7, 5 ml, glass. Retrieved from [Link]

-

Science and Fun (2013). Dimethylformamide-d7. Retrieved from [Link]

-

Chen, Y., et al. (2021). Deuterated N,N-dimethylformamide (DMF-d7) as an additive to enhance the CsPbI3 solar cell efficiency. Journal of Materials Chemistry C, 9(34), 11227-11234. Retrieved from [Link]

-

Wikipedia (n.d.). Deuterated DMF. Retrieved from [Link]

-

University of California, Davis (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia (n.d.). Dimethylformamide. Retrieved from [Link]

-

Alwsci (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Western University (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Eqipped (n.d.). This compound (DMF-d7) for NMR Spectroscopy. Retrieved from [Link]

-

Chen, Y., et al. (2021). A Broadly Accessible Liquid Chromatography Method for Quantification of Six Nitrosamine Compounds and N,N-Dimethylformamide in Metformin Drug Products. ChemRxiv. Retrieved from [Link]

-

Mraz, J., et al. (1994). Absorption, Metabolism and Elimination of N,N-dimethylformamide in Humans. International Archives of Occupational and Environmental Health, 66(4), 201-206. Retrieved from [Link]

-

Kestell, P., et al. (1986). Metabolism and hepatotoxicity of N,N-dimethylformamide, N-hydroxymethyl-N-methylformamide, and N-methylformamide in the rat. Drug Metabolism and Disposition, 14(6), 732-736. Retrieved from [Link]

-

LGC (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Chemistry LibreTexts (2024). Kinetic Isotope Effects. Retrieved from [Link]

-

Macmillan Group (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

- Zhang, D., et al. (Eds.). (2012). Drug Metabolism in Drug Design and Development: Basic Concepts and Practice. John Wiley & Sons.

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. This compound(4472-41-7) 1H NMR spectrum [chemicalbook.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Study on in vivo and in vitro metabolism of dimethylformamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. science-and-fun.de [science-and-fun.de]

- 7. This compound | ZEOTOPE [zeotope.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888) [hmdb.ca]

- 9. sites.bu.edu [sites.bu.edu]

- 10. This compound(4472-41-7) 13C NMR [m.chemicalbook.com]

- 11. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. eqipped.com [eqipped.com]

- 14. isotope.com [isotope.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Deuterated DMF - Wikipedia [en.wikipedia.org]

- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]

- 19. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deuterated N,N-dimethylformamide (DMF-d7) as an additive to enhance the CsPbI3 solar cell efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. ukisotope.com [ukisotope.com]

An In-Depth Technical Guide to the Solubility of Compounds in DMF-d7 for NMR Spectroscopy

Abstract

N,N-Dimethylformamide-d7 (DMF-d7) is a powerful, polar aprotic solvent essential for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the analysis of compounds that exhibit poor solubility in more common deuterated solvents. Its ability to dissolve a wide array of polar and non-polar organic molecules, polymers, and some inorganic salts makes it an invaluable tool for researchers, scientists, and drug development professionals.[1][2] Understanding the principles of solubility in DMF-d7, mastering sample preparation techniques, and being aware of its unique chemical properties are critical for acquiring high-quality, reproducible NMR data. This guide provides a comprehensive overview of the physicochemical properties of DMF-d7, explores the factors governing solubility, presents detailed experimental protocols, and discusses common challenges and their solutions, with a focus on applications in the pharmaceutical sciences.

Core Physicochemical Properties of DMF-d7

The utility of DMF-d7 as an NMR solvent is rooted in its distinct physical and chemical characteristics. It is a colorless liquid with a high boiling point and is miscible with water and most organic liquids.[2][3][4] These properties make it an excellent choice for a broad range of analytes and for variable temperature NMR experiments.[1]

A summary of the key properties of DMF-d7 is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃D₇NO or DCON(CD₃)₂ | [5][6][7] |

| Molecular Weight | 80.14 g/mol | [5][6][8][9] |

| Boiling Point | 152-153 °C | [1][10][11][12] |

| Melting Point | -60 to -61 °C | [1][10][13] |

| Density | ~1.03-1.05 g/mL at 20-25 °C | [1][10][11][12] |

| Refractive Index (n20/D) | ~1.428 | [11][12] |

| ¹H NMR Residual Peaks | ~8.02 (s), 2.91 (quintet), 2.74 (quintet) ppm | [1][8][13] |

| ¹³C NMR Residual Peaks | ~162.5-163.15, 35.2, 30.1 ppm | [1][8][9][13] |

| Isotopic Purity | Typically ≥99.5 atom % D | [5][6][10][11] |

The Science of Solubility in DMF-d7: A Mechanistic View

The exceptional solvating power of DMF-d7 arises from its molecular structure. It is a polar aprotic solvent ; its high dipole moment makes it effective at dissolving polar compounds and salts, while the lack of acidic protons prevents it from participating in unwanted proton exchange with the analyte.[1][3][14]

Factors Governing Solubility:

-

Polarity and "Like Dissolves Like" : DMF-d7's high polarity is key to its versatility. It readily dissolves a wide range of polar organic compounds, including many drug candidates, natural products, and synthetic intermediates that are insoluble in less polar solvents like chloroform-d (CDCl₃).[1][2]

-

Hydrogen Bond Acceptance : The oxygen atom of the carbonyl group in DMF-d7 is a hydrogen bond acceptor. This allows it to interact with and solvate molecules containing hydrogen bond donors (e.g., alcohols, amines, carboxylic acids), thereby enhancing their solubility.

-

Temperature : For many compounds, solubility increases with temperature. Gentle heating can be an effective method to dissolve a recalcitrant sample in DMF-d7. However, one must be cautious about the thermal stability of the analyte.

-

Purity and Water Content : DMF-d7 is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can alter the solvent's polarity and may impact the solubility of highly non-polar or water-sensitive compounds.[15] Furthermore, residual water will appear in the ¹H NMR spectrum (as HOD), which can sometimes obscure analyte signals.[13][16]

The logical relationship between these factors is illustrated in the diagram below.

Caption: Key factors influencing compound solubility in DMF-d7.

Experimental Protocols for Sample Preparation

A self-validating protocol ensures that the final solution is homogeneous and representative of the analyte, which is the foundation of trustworthy NMR data.

Protocol 1: Standard Sample Preparation for NMR Analysis

This workflow is suitable for most stable, non-hygroscopic compounds.

-

Weighing the Analyte : Accurately weigh 2-10 mg of the solid analyte directly into a clean, dry vial. For liquid analytes, add 5-20 µL.[17]

-

Adding the Solvent : Add approximately 0.6-0.7 mL of DMF-d7 to the vial.[1]

-

Dissolution : Gently vortex or sonicate the vial until the analyte is completely dissolved. A clear, homogeneous solution should be obtained.[1] Visually inspect the solution against a bright light to ensure no particulate matter remains.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube to a depth of at least 4.5 cm.[17]

-

Mixing : Securely cap the NMR tube and gently invert it several times to ensure the solution is well-mixed before analysis.[1]

Caption: Standard workflow for preparing an NMR sample in DMF-d7.

Protocol 2: Handling Hygroscopic or Air-Sensitive Samples

For samples sensitive to moisture or air, all steps must be performed in an inert atmosphere (e.g., a glovebox).

-

Drying of Solvent : Prior to use, dry the DMF-d7 over activated molecular sieves (3Å or 4Å) for at least 24 hours to remove residual water.[1] This is a critical step for maintaining sample integrity.

-

Inert Atmosphere : Perform all subsequent steps inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[1]

-

Sample Preparation : Follow steps 1-4 from the standard protocol within the glovebox.

-

Sealing : Transfer the solution to the NMR tube and seal it with a secure cap, such as a J. Young valve NMR tube, to maintain the inert atmosphere during transport and analysis.[1]

Troubleshooting and Enhancing Solubility

Encountering a poorly soluble compound is a common challenge. The following workflow provides a logical sequence of steps to enhance solubility directly within the NMR tube or preparatory vial.

Caption: Decision workflow for addressing poor solubility in DMF-d7.

-

Sonication : Using an ultrasonic bath can provide the energy needed to break up solute-solute interactions and facilitate dissolution without significant heating.

-

Heating : Gently warming the sample can often increase both the rate of dissolution and the equilibrium solubility. Always ensure the analyte is stable at the applied temperature.

-

Advanced Techniques : For particularly challenging compounds, techniques such as forming a salt, adjusting pH (if the analyte has acidic or basic functional groups), or using co-solvents may be necessary.[18][19] However, these methods will alter the chemical environment and must be carefully considered and documented.

Challenges and Scientific Considerations

-

Chemical Stability : DMF can be unstable in the presence of strong acids or bases.[1] This is a critical consideration when analyzing reactive compounds or when contemplating pH adjustments.

-

Hygroscopicity : As mentioned, DMF-d7 readily absorbs water. This can be minimized by using sealed ampoules for single use, handling the solvent in a dry atmosphere, and properly drying glassware.[15]

-

Impurity Peaks : Commercial DMF-d7 is of high purity, but trace impurities can still be observed. The most common are residual non-deuterated DMF, water (HOD), and sometimes decomposition products like dimethylamine or formic acid. Authoritative references provide comprehensive tables of the chemical shifts of common laboratory solvents and impurities, which are invaluable for identifying unexpected peaks in a spectrum.[16][20][21][22]

Applications in Drug Discovery and Development

NMR spectroscopy is an indispensable analytical method in drug discovery, providing atomic-level information on molecular structure and interactions.[23][24] DMF-d7 plays a crucial role in this process:

-

Analyzing Poorly Soluble Compounds : Many promising drug candidates, particularly in later stages of development, exhibit poor solubility in aqueous solutions or common organic solvents. DMF-d7 provides a medium to dissolve these compounds for crucial structural verification and purity analysis by NMR.[17]

-

Fragment-Based Drug Discovery (FBDD) : FBDD involves screening libraries of small molecules ("fragments") to identify those that bind to a biological target.[25][26] Since solubility is paramount for creating these screening libraries, DMF-d7 is often used as a stock solvent to dissolve a diverse range of fragments before they are diluted into aqueous buffers for binding assays.

-

Quality Control : During chemical synthesis of active pharmaceutical ingredients (APIs), DMF is a frequently used reaction solvent.[3] Using DMF-d7 for subsequent NMR analysis of the product allows for easy identification and quantification of any residual DMF reaction solvent, which is a critical aspect of quality control.

Conclusion

This compound is more than just a solvent; it is a problem-solving tool for challenging analytical questions in chemistry and drug development. Its powerful solvating properties enable the analysis of a vast range of compounds that would otherwise be inaccessible to NMR spectroscopy. By understanding its fundamental properties, adhering to rigorous, self-validating experimental protocols, and being aware of its limitations, researchers can fully leverage the power of DMF-d7 to accelerate their research and development efforts and obtain clear, unambiguous, and trustworthy data.

References

-

Dimethylformamide-d7. (n.d.). Science and Fun. Retrieved January 6, 2026, from [Link]

-

This compound 99.5+ atom % D, 10 grams. (n.d.). CP Lab Safety. Retrieved January 6, 2026, from [Link]

-

Physical properties of the solvents DMF and deuterated DMF-d7. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Dimethylformamide. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. Retrieved January 6, 2026, from [Link]

-

Summary: Solubility in deuterated solvents. (2004). AMMRL. Retrieved January 6, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

DMF Work-up and Solubility Issues. (2022). Reddit. Retrieved January 6, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). OSU Chemistry. Retrieved January 6, 2026, from [Link]

-

SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 6, 2026, from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- Muzammil, K., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(49), 27864–27891.

-

SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 6, 2026, from [Link]

-

SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. (2019). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

NMR solvent selection - that also allows sample recovery. (2018). BioChromato. Retrieved January 6, 2026, from [Link]

-

How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? (2016). ResearchGate. Retrieved January 6, 2026, from [Link]

-

NMR Analysis. (n.d.). Laboratorystandards. Retrieved January 6, 2026, from [Link]

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved January 6, 2026, from [Link]

-

Dimethylformamide. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Application of NMR in drug discovery. (n.d.). researchmap. Retrieved January 6, 2026, from [Link]

-

NMR Applications in Drug Screening. (n.d.). Creative Biostructure. Retrieved January 6, 2026, from [Link]

-

Applications of Solution NMR in Drug Discovery. (2021). PubMed. Retrieved January 6, 2026, from [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. Retrieved January 6, 2026, from [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. science-and-fun.de [science-and-fun.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dimethylformamide-D7 deuteration degree min. 99.5 for NMR spectroscopy MagniSolv 4472-41-7 [sigmaaldrich.com]

- 11. This compound D = 99.5atom 4472-41-7 [sigmaaldrich.com]

- 12. N , N -二甲基甲酰胺-d 7 ≥99.5 atom % D, contains 1 % (v/v) TMS | Sigma-Aldrich [sigmaaldrich.com]

- 13. chem.washington.edu [chem.washington.edu]

- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. laboratorystandards.eu [laboratorystandards.eu]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 18. pnrjournal.com [pnrjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. research.cbc.osu.edu [research.cbc.osu.edu]

- 21. scs.illinois.edu [scs.illinois.edu]

- 22. carlroth.com [carlroth.com]

- 23. researchmap.jp [researchmap.jp]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. Applications of Solution NMR in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Safety and Handling Guide for N,N-Dimethylformamide-d7 (DMF-d7) in a Research Setting

This guide provides an in-depth analysis of the safety protocols and handling procedures for N,N-Dimethylformamide-d7 (DMF-d7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a practical, field-proven framework for mitigating the significant risks associated with this versatile and widely used deuterated solvent. The causality behind each procedural step is explained to foster a culture of intrinsic safety within the laboratory.

Section 1: The Hazard Profile of DMF-d7 - A Multi-Faceted Risk Analysis

This compound (CAS No. 4472-41-7) is an indispensable solvent in many advanced research applications, including NMR spectroscopy and as a medium for chemical reactions.[1] However, its utility is matched by a complex and severe hazard profile. The isotopic labeling does not significantly alter its chemical reactivity or toxicity compared to its non-deuterated analogue. Understanding these risks is the foundational step in establishing a self-validating system of safety.

Core Chemical Identity and Properties

A summary of the essential physicochemical properties of DMF-d7 is presented below. These properties directly inform the necessary handling and storage controls. For instance, its classification as a Category 3 flammable liquid and the fact that its vapors are heavier than air dictate the need for specialized storage and ventilation.[2][3]

| Property | Value | Significance for Safety |

| CAS Number | 4472-41-7[1][2][3] | Unique identifier for accurate hazard assessment. |

| Molecular Formula | C₃D₇NO[4] | Deuterated form of N,N-Dimethylformamide. |

| Appearance | Colorless liquid[4] | Lack of color can make spills difficult to see. |

| Classification | Flammable Liquid, Category 3[1][3][5] | Poses a significant fire risk; requires storage away from ignition sources.[3] |

| Vapor Properties | Vapors are heavier than air[1][2][3] | Vapors can accumulate in low-lying, unventilated areas, creating an explosion and inhalation hazard.[1][3] |

| Hygroscopicity | Hygroscopic[4] | Readily absorbs moisture, which can affect experimental integrity and requires careful handling.[6] |

The "Big Three" Chronic Health Hazards: A Deeper Look

While acute exposure presents immediate dangers, the chronic health effects of DMF-d7 are of paramount concern for researchers with potential for repeated, low-level exposure.

-

Reproductive Toxicity (Category 1A/1B): DMF-d7 is classified as a substance that may damage fertility or the unborn child.[1][3][4][5] This is a critical consideration, and institutional policies may restrict access for certain personnel.[7] The mechanism is linked to its ability to be absorbed systemically and act as a developmental toxicant.

-

Carcinogenicity (Category 1B): The substance is presumed to have carcinogenic potential for humans.[3][7] This classification is based on evidence from animal studies and is a primary driver for minimizing exposure to the lowest possible levels.

-

Hepatotoxicity (Liver Damage): N,N-Dimethylformamide is recognized as a potent liver toxin.[7][8] Chronic exposure can lead to significant liver damage. This systemic effect underscores the importance of preventing both inhalation and dermal absorption.

Acute Exposure Risks: Inhalation, Dermal Absorption, and Eye Contact

The primary routes of acute exposure in a laboratory setting are inhalation and skin contact.

-

Inhalation: DMF-d7 is acutely toxic if inhaled (Acute Tox. 3).[1][3] Exposure can cause symptoms such as headaches, dizziness, nausea, and vomiting.[9]

-

Dermal Absorption: The solvent is readily absorbed through intact skin and is classified as harmful in contact with skin (Acute Dermal Toxicity, Category 4).[3][4][5] This is a particularly insidious route of exposure, as researchers may not be immediately aware of the contact. Standard latex or nitrile gloves do not provide adequate protection against DMF.[10]

-

Eye Irritation: Direct contact causes serious eye irritation (Category 2).[1][3][4][5]

Section 2: The Hierarchy of Controls - A Proactive Risk Mitigation Framework

A robust safety plan relies on the hierarchy of controls, which prioritizes the most effective measures. This framework is essential for creating a self-validating safety system where risk is engineered out of the process wherever possible.

Elimination and Substitution

Before using DMF-d7, a critical risk assessment should be performed to determine if a less hazardous solvent could achieve the same experimental outcome. For some reactions, dimethyl sulfoxide (DMSO) may be a viable, albeit not hazard-free, alternative.[7]

Engineering Controls: The Non-Negotiable First Line of Defense

Engineering controls are designed to isolate personnel from the hazard and are the most critical component of safe DMF-d7 handling.

-

Chemical Fume Hood: All handling of DMF-d7, including dispensing, sample preparation, and transfers, must be conducted inside a properly functioning chemical fume hood.[10] If you can smell the solvent, your containment has failed.[10]

-

Ventilation: The storage and use areas must be well-ventilated to prevent the accumulation of flammable and toxic vapors.[11][12] This includes using local and general ventilation systems.[1][3]

-

Explosion-Proof Equipment: Given its flammability, all electrical equipment (lighting, ventilation, etc.) in areas where DMF-d7 is used or stored must be explosion-proof.[1][3]

Administrative Controls: Standard Operating Procedures (SOPs)